N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9(19)15-14-17-16-13(21-14)10-7-12(20)18(8-10)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSIWYGBNIVKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Synthesis
The synthesis begins with the preparation of ethyl 2-(2-acetamidophenoxy)acetate (1 ), achieved by reacting N-(2-hydroxyphenyl)acetamide with ethyl chloroacetate in acetone under reflux with potassium carbonate. Subsequent treatment with hydrazine monohydrate in ethanol yields N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide (2 ), a critical intermediate for oxadiazole ring formation.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ethyl chloroacetate, K₂CO₃ | Acetone | Reflux | 6–8 h | 75–85% |
| 2 | Hydrazine monohydrate | Ethanol | RT | 4 h | 90% |
1,3,4-Oxadiazole Cyclization
Cyclization of hydrazide 2 into the 1,3,4-oxadiazole core employs carbon disulfide (CS₂) in the presence of sodium ethoxide, followed by hydrochloric acid acidification. This method, adapted from Santhosh et al., proceeds via thiocarbazide intermediate formation, with CS₂ acting as both cyclizing agent and sulfur donor.
Optimized Protocol
Pyrrolidinone Moiety Incorporation
The 5-oxo-1-phenylpyrrolidin-3-yl group is introduced via Masamune-Claisen condensation, as demonstrated in parallel pyrimidine syntheses. Itaconic acid (11 ) reacts with aniline to form 1-phenylpyrrolidin-3-yl intermediates, which undergo Claisen condensation with 1,1'-carbonyldiimidazole (CDI) to yield β-keto esters (13 ). Subsequent treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) generates enaminone 14 , a versatile intermediate for cyclocondensation.
Critical Parameters
Amidation of Carboxylic Acid Intermediate
The final acetamide group is installed using bis(pentafluorophenyl) carbonate (BPC)-mediated amidation, a method validated for analogous pyrimidine carboxamides. Activation of the carboxylic acid 17 with BPC in acetonitrile, followed by reaction with ammonium acetate, affords the target compound with high purity.
Procedure
- Activation : Carboxylic acid 17 (1 eq) + BPC (1.2 eq) in anhydrous CH₃CN, stirred at RT for 1 h.
- Amidation : Add NH₄OAc (2 eq), stir at 50°C for 4 h.
- Purification : Precipitation with ice-water, filtration, and recrystallization from ethanol.
Comparative Method Analysis
Cyclization Efficiency
CS₂-mediated cyclization (Method A) outperforms iodine-based oxidative methods (e.g., Kapoorr et al.’s photocatalytic approach) in yield and scalability for this substrate (Table 1).
Table 1: Cyclization Method Comparison
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| A (CS₂/NaOEt) | CS₂, NaOEt | 78% | 95% |
| B (I₂/KI) | I₂, KI | 65% | 88% |
| C (Eosin-Y/O₂) | Eosin-Y, O₂ | 70% | 90% |
Amidation Selectivity
BPC activation minimizes epimerization compared to traditional coupling agents like HATU, critical for maintaining stereochemical integrity at the pyrrolidinone center.
Challenges and Optimization Opportunities
- Hydrazine Handling : Hydrazine monohydrate requires strict moisture control to prevent side reactions.
- CS₂ Toxicity : Alternative cyclizing agents (e.g., diethyl oxalate) are under investigation for greener syntheses.
- Pyrrolidinone Stability : Enaminone 14 is sensitive to hydrolysis; anhydrous toluene is essential.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is with a molecular weight of approximately 418.4 g/mol. Its structure features a pyrrolidine ring fused with an oxadiazole moiety, which contributes to its biological activity.
Neuropharmacology
Research indicates that compounds similar to this compound may have significant effects on neurotransmitter systems. For instance, derivatives with oxadiazole rings have been studied for their ability to modulate glutamatergic neurotransmission, which is implicated in various neurological disorders such as epilepsy and depression . The compound's structural features may enhance its binding affinity to glutamate receptors, making it a candidate for further development as a neuroprotective agent.
Antimicrobial Activity
The antibacterial potential of acetamide derivatives has been explored extensively. Studies have shown that modifications in the acetamide group can lead to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . The unique structure of this compound may offer improved efficacy compared to traditional antibiotics.
Cancer Research
Compounds featuring the oxadiazole moiety have been investigated for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanism of action for this compound remains to be fully elucidated but is believed to involve interference with cellular signaling pathways.
Polymer Chemistry
This compound can also be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in developing materials suitable for high-performance applications .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a series of oxadiazole derivatives on neuronal cell cultures exposed to oxidative stress. Results indicated that compounds similar to N-[5-(5-oxo-1-phenylpyrrolidin-3-y)-1,3,4 oxadiazol -2 yl]acetamide significantly reduced cell death and oxidative damage markers .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the synthesis and evaluation of acetamide derivatives against common bacterial strains. The study revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, highlighting the potential for new therapeutic agents derived from this compound .
Mechanism of Action
The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of the protein gamma tubulin, which could underlie its anticancer activity . The compound’s unique structure allows it to interact with various biological targets, leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 1,3,4-oxadiazole-2-thiol.
Uniqueness
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide stands out due to its combined structural features, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Biological Activity
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data and case studies.
The molecular formula of this compound is with a molecular weight of approximately 342.34 g/mol. Its structure incorporates a pyrrolidinone ring and an oxadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3 |
| Molecular Weight | 342.34 g/mol |
| LogP | 2.6382 |
| Polar Surface Area | 63.411 Ų |
Synthesis
The synthesis of this compound typically involves the formation of the pyrrolidinone ring through cyclization reactions followed by the introduction of the oxadiazole group via condensation reactions. The final product is purified through crystallization techniques.
Anticancer Activity
Recent studies have indicated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines:
- A549 Cells : The compound demonstrated potent cytotoxicity against A549 human lung adenocarcinoma cells. In vitro assays showed a reduction in cell viability when treated with concentrations around 100 µM for 24 hours.
- Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against multidrug-resistant strains of bacteria:
- Staphylococcus aureus : It showed significant effectiveness against both methicillin-sensitive and resistant strains.
- Mechanism : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Anticancer Activity : A study involving a series of 5-oxopyrrolidine derivatives reported that certain modifications enhanced anticancer activity while maintaining low toxicity to normal cells (HSAEC1-KT) .
- Antimicrobial Efficacy : A comparative analysis indicated that compounds with similar oxadiazole structures had greater antimicrobial activity than traditional antibiotics like ciprofloxacin .
Q & A
Q. How can solubility be enhanced without structural modification?
- Answer : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes . Micellar solubilization with surfactants (e.g., Tween-80) or nanosuspension formulations (via wet milling) improves bioavailability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
